氟伐他汀钠

描述

Fluvastatin Sodium is a water-soluble cholesterol-lowering agent . It’s a member of the statin drug class, used to treat hypercholesterolemia and to prevent cardiovascular disease . It’s also used to decrease the amount of fatty substances such as low-density lipoprotein (LDL) cholesterol (‘bad cholesterol’) and triglycerides in the blood and to increase the amount of high-density lipoprotein (HDL) cholesterol (‘good cholesterol’) in the blood .

Synthesis Analysis

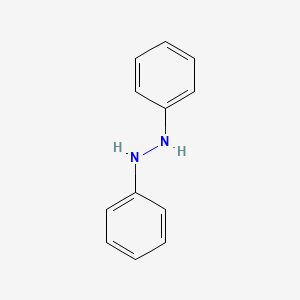

Fluvastatin is synthesized via a seven-step procedure starting from aniline and [2H6] 2-bromopropane . The key step in the synthesis depicted was the enantioselective addition of diketene E to the aldehyde C mediated by the enantiopure Schiff base D and titanium isopropoxide .Molecular Structure Analysis

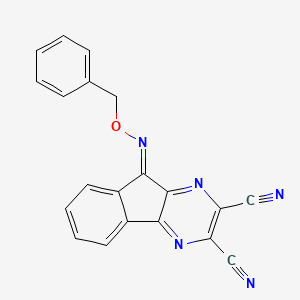

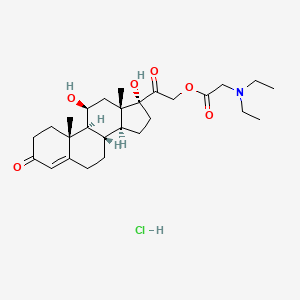

The molecular formula of Fluvastatin Sodium is C24H25FNNaO4 . Its average mass is 433.448 Da . The structure of fluvastatin is amphiphilic, and its great permeability through jejunum cell walls has been related to its favorable octanol/water partition coefficient (logP) of 3.24 .Chemical Reactions Analysis

Fluvastatin is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . It works by reducing the amount of cholesterol made by the liver . Contrary to lovastatin, simvastatin, and atorvastatin, fluvastatin has no relevant interactions with drugs that inhibit the liver enzyme CYP3A4, and a generally lower potential for interactions than most other statins .Physical And Chemical Properties Analysis

Fluvastatin Sodium is a solid substance . Its molecular weight is 433.45 . It’s soluble in DMSO .科学研究应用

Development of Solid Lipid Nanoparticles

Fluvastatin Sodium has been used in the development of solid lipid nanoparticles (FLV-SLNPs) to enhance bioavailability . This is particularly important because Fluvastatin has several disadvantages, including low solubility and substantial first-pass metabolism, which results in a low (30%) bioavailability . The FLV-SLNPs were prepared using the nano-emulsion technique .

Potential SIRT2 Inhibitor

Fluvastatin Sodium has been identified as a potential inhibitor of SIRT2, a subtype of sirtuins (SIRTs) that are NAD±dependent deacetylases . SIRT2 plays various roles in numerous pathophysiological processes and is closely associated with tumorigenesis and malignancies . Dysregulation of SIRT2 activation can regulate the expression levels of related genes in cancer cells, leading to tumor occurrence and metastasis .

Obesity Treatment

Fluvastatin Sodium has been studied for its potential in ameliorating obesity . In a study, mice treated with Fluvastatin Sodium showed significant changes in body weight, fat mass, oxygen consumption, physical activity, and average energy intake per day .

作用机制

Target of Action

Fluvastatin sodium primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a process that occurs in the liver .

Mode of Action

Fluvastatin sodium acts by competitively inhibiting HMG-CoA reductase . By blocking this enzyme, fluvastatin sodium prevents the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol synthesis pathway .

Biochemical Pathways

The inhibition of HMG-CoA reductase by fluvastatin sodium leads to a decrease in mevalonic acid, which subsequently results in a reduction in the biosynthesis of cholesterol . These intermediates are essential for the post-translational modification of several proteins involved in important intracellular signaling pathways .

Pharmacokinetics

Fluvastatin sodium exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability . After oral administration, the drug is quickly and almost completely absorbed from the gut . Due to its first-pass effect, the bioavailability of fluvastatin sodium is relatively low, about 24–30% . Over 98% of the substance is bound to plasma proteins . The drug is metabolized in the liver by several cytochrome P450 enzymes, mainly CYP2C9, but also CYP3A4 and CYP2C8 . The drug is primarily excreted in the feces (95%), with a smaller amount excreted in the urine (5%) .

Result of Action

The molecular and cellular effects of fluvastatin sodium’s action primarily involve a reduction in cholesterol levels. By inhibiting HMG-CoA reductase, fluvastatin sodium reduces the endogenous synthesis of cholesterol . This leads to a decrease in serum total and low-density lipoprotein (LDL) cholesterol levels, which are associated with atherosclerosis and cardiovascular disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fluvastatin sodium. Additionally, the drug’s solubility and substantial first-pass metabolism result in a low bioavailability . Furthermore, the drug’s interaction with other compounds, such as grapefruit juice, can increase the blood level of the statin . Therefore, the patient’s diet and other environmental factors can significantly impact the pharmacokinetics and overall therapeutic efficacy of fluvastatin sodium.

安全和危害

Fluvastatin Sodium may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It’s advised to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ingestion .

未来方向

Fluvastatin Sodium has been shown to prevent heart disease, angina (chest pain), strokes, and heart attacks . It’s also used in adults and children who are at least 10 years old . Future research could focus on developing therapeutically efficacious dosage forms that have the potential to surmount the limitations of conventional dosage forms of statins .

属性

IUPAC Name |

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHKIMDNBDHJB-NRFPMOEYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009854 | |

| Record name | Sri 62320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluvastatin sodium | |

CAS RN |

94061-80-0, 93957-55-2, 93957-54-1 | |

| Record name | Sri 62320 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094061800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sri 62320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin sodium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Fluvastatin sodium?

A1: Fluvastatin sodium is a synthetic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. [, , ] It competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, thus reducing cholesterol production in the liver. [, ]

Q2: What are the downstream effects of Fluvastatin sodium's inhibition of HMG-CoA reductase?

A2: Inhibiting HMG-CoA reductase leads to a decrease in intracellular cholesterol levels. [] This reduction triggers a cascade of events, including the upregulation of LDL receptors on the surface of hepatocytes, which enhances the clearance of LDL cholesterol from the bloodstream. [, ] Consequently, Fluvastatin sodium effectively reduces total cholesterol, LDL cholesterol, and triglyceride levels in the blood. [, , , , ]

Q3: What is the molecular formula and weight of Fluvastatin sodium?

A3: Fluvastatin sodium has a molecular formula of C24H25FNNaO4 and a molecular weight of 434.4 g/mol. []

Q4: Is there spectroscopic data available for Fluvastatin sodium?

A4: Yes, several studies utilize spectroscopic techniques for Fluvastatin sodium analysis. For instance, UV spectrophotometry is employed to quantify Fluvastatin sodium in various formulations. [, , ] Furthermore, FTIR and DSC analyses are conducted to assess drug-excipient compatibility in different formulations. [, , , ]

Q5: How stable is Fluvastatin sodium under various conditions?

A5: Fluvastatin sodium exhibits instability in acidic environments like the stomach (pH 1.2). [, ] Research highlights its degradation in acidic and oxidative conditions during forced degradation studies. [] To enhance its stability, various formulation strategies have been explored. [, , , ]

Q6: What are some strategies employed to improve the stability of Fluvastatin sodium?

A6: Microencapsulation, [] complexation with ion-exchange resins, [] solid dispersion techniques using polymers like polyethylene glycol 6000 and polyvinyl pyrrolidone K30, [] and the development of pH-sensitive formulations [] are some approaches used to enhance Fluvastatin sodium's stability.

Q7: What are the limitations of conventional Fluvastatin sodium formulations?

A7: Fluvastatin sodium has a short biological half-life (1.2 hours) and low absolute oral bioavailability (approximately 17%) due to extensive first-pass metabolism and low permeability. [, , ] This necessitates frequent dosing with conventional formulations. [, ]

Q8: What novel drug delivery approaches have been explored to improve Fluvastatin sodium bioavailability?

A8: Researchers have investigated various strategies to enhance Fluvastatin sodium's delivery and bioavailability:

- Self-microemulsifying drug delivery systems (SMEDDS): SMEDDS improve the drug's solubility and permeability, potentially enhancing its absorption and bioavailability. []

- Sustained-release formulations: Microspheres, [, , ] matrix tablets, [] and extended-release tablets [, ] are developed to prolong drug release, reducing dosing frequency and potentially improving patient compliance.

- Gastroretentive formulations: Floatable tablets aim to retain the drug in the stomach for extended periods, promoting prolonged absorption and improved bioavailability. []

- Transdermal patches: These delivery systems bypass the first-pass metabolism, offering a controlled release of Fluvastatin sodium through the skin. [, ]

- Orodispersible tablets: These tablets disintegrate rapidly in the mouth, allowing faster absorption through the oral mucosa and bypassing first-pass metabolism. []

- Mucoadhesive buccal tablets: These formulations adhere to the buccal mucosa, providing sustained drug release and potentially enhancing bioavailability through direct absorption. []

Q9: How is Fluvastatin sodium metabolized and excreted?

A10: Fluvastatin sodium undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, mainly CYP2C9. [] It is excreted primarily in the feces, with a small portion eliminated in the urine. []

Q10: Are there any known drug-drug interactions associated with Fluvastatin sodium?

A11: Yes, Fluvastatin sodium's metabolism by CYP2C9 makes it susceptible to interactions with drugs that inhibit or induce this enzyme. [] Concomitant administration of such drugs may alter Fluvastatin sodium plasma concentrations and require dose adjustments.

Q11: What preclinical models are used to study the efficacy of Fluvastatin sodium?

A12: Watanabe heritable hyperlipidemic (WHHL) rabbits, which are deficient in LDL receptors, serve as a valuable animal model to investigate the lipid-lowering effects of Fluvastatin sodium. [] Studies in these rabbits demonstrated a significant reduction in serum cholesterol levels, including total cholesterol, VLDL cholesterol, LDL cholesterol, and triglyceride levels, upon Fluvastatin sodium administration. []

Q12: What analytical techniques are commonly employed for the quantification of Fluvastatin sodium?

A12: Several analytical methods are used to determine Fluvastatin sodium concentrations:

- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and specificity for quantifying Fluvastatin sodium in various matrices, including bulk drug, pharmaceutical formulations, and plasma. [, , ]

- UV Spectrophotometry: This method provides a simple and cost-effective approach for quantifying Fluvastatin sodium in formulations, particularly solid dispersions. []

- Green Atomic Absorption Spectroscopy: This environmentally friendly technique utilizes sodium content estimation to determine Fluvastatin sodium concentration in pure and pharmaceutical dosage forms. []

- High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a rapid and efficient means of quantifying Fluvastatin sodium in bulk drug and capsule dosage forms. []

Q13: How is the quality of Fluvastatin sodium assured during development and manufacturing?

A13: Quality control measures are crucial to ensure the consistency, safety, and efficacy of Fluvastatin sodium throughout its lifecycle. These include:

Q14: Are there any studies investigating the potential for Fluvastatin sodium to induce or inhibit drug-metabolizing enzymes?

A16: Yes, research indicates that Fluvastatin sodium is primarily metabolized by the cytochrome P450 enzyme CYP2C9. [] While this suggests potential for drug interactions, specific studies on enzyme induction or inhibition are not discussed in the provided abstracts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B1673426.png)

![4-((4'-(Aminomethyl)-[1,1'-biphenyl]-3-yl)oxy)pyrimidine-2-carbonitrile](/img/structure/B1673428.png)